Onilcamotide

Immunogenicity CD4+ T-cell response Cancer Vaccine

Onilcamotide (CAS 1164096-85-8, also known as RV001 or RV001V) is a synthetic 20-amino-acid peptide cancer vaccine. It is composed of a C-terminal fragment of the Ras homolog gene family member C (RhoC) protein emulsified in the immunoadjuvant Montanide ISA-51.

Molecular Formula C96H177N39O24S
Molecular Weight 2293.7 g/mol
CAS No. 1164096-85-8
Cat. No. B15361962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOnilcamotide
CAS1164096-85-8
Molecular FormulaC96H177N39O24S
Molecular Weight2293.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C)N
InChIInChI=1S/C96H177N39O24S/c1-12-50(8)72(88(155)131-64(91(158)159)42-48(4)5)133-86(153)66-30-22-40-135(66)90(157)65(46-160)121-70(140)45-118-76(143)54(25-17-35-112-92(102)103)122-79(146)58(27-19-37-114-94(106)107)125-80(147)59(28-20-38-115-95(108)109)124-78(145)55(23-13-15-33-97)126-85(152)63(43-68(101)138)130-82(149)56(24-14-16-34-98)123-81(148)60(29-21-39-116-96(110)111)128-87(154)71(49(6)7)132-83(150)61(31-32-67(100)137)127-84(151)62(41-47(2)3)120-69(139)44-117-75(142)52(10)119-77(144)57(26-18-36-113-93(104)105)129-89(156)73(53(11)136)134-74(141)51(9)99/h47-66,71-73,136,160H,12-46,97-99H2,1-11H3,(H2,100,137)(H2,101,138)(H,117,142)(H,118,143)(H,119,144)(H,120,139)(H,121,140)(H,122,146)(H,123,148)(H,124,145)(H,125,147)(H,126,152)(H,127,151)(H,128,154)(H,129,156)(H,130,149)(H,131,155)(H,132,150)(H,133,153)(H,134,141)(H,158,159)(H4,102,103,112)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)(H4,110,111,116)/t50-,51-,52-,53+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-,73-/m0/s1
InChIKeyBSLDVUIBJUKAAR-GXARRZNISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Onilcamotide (RV001) Procurement Guide: Peptide Cancer Vaccine Targeting RhoC in Prostate Cancer


Onilcamotide (CAS 1164096-85-8, also known as RV001 or RV001V) is a synthetic 20-amino-acid peptide cancer vaccine [1]. It is composed of a C-terminal fragment of the Ras homolog gene family member C (RhoC) protein emulsified in the immunoadjuvant Montanide ISA-51 [2]. The compound is designed to stimulate a host immune response, specifically a CD4+ T-cell mediated attack, against tumor cells that overexpress RhoC, a small GTPase implicated in cancer metastasis [3]. Onilcamotide has been primarily investigated in clinical trials for the treatment of prostate cancer with biochemical recurrence, with research sponsored by RhoVac AB (now CHOSA Oncology) [4].

Onilcamotide Procurement: Why Substitution with Other Cancer Vaccines or RhoC Inhibitors is Not Feasible


Onilcamotide (RV001) is not interchangeable with other prostate cancer immunotherapies or general RhoC inhibitors. Its specific mechanism of action—targeting a single, well-defined 20-mer peptide epitope from the RhoC protein to induce a CD4+ T-cell response—is distinct from other vaccine platforms like sipuleucel-T (which uses autologous cells pulsed with a fusion protein [1]) or PROSTVAC (a viral vector encoding PSA and costimulatory molecules [2]). Furthermore, small-molecule RhoC inhibitors (e.g., CCG-1423) directly block GTPase signaling [3], a fundamentally different therapeutic approach. Therefore, substituting Onilcamotide in a research or clinical protocol would not only alter the intended immunological target but also the entire mode of action, dosage regimen, and expected outcome profile, as quantified in the sections below.

Onilcamotide Comparative Evidence: Quantitative Differentiation Against Placebo and In-Class Vaccines


Immune Response Rate: Onilcamotide Induces Potent, Long-Lasting CD4+ T-Cell Immunity in the Majority of Patients

Onilcamotide vaccination induces a robust and durable CD4+ T-cell response. In a phase I/II trial, 18 of 21 evaluable patients (86%) developed a strong CD4 T-cell response against the RhoC vaccine, which lasted for at least 10 months after the final vaccination [1]. This immunological benchmark is critical for a therapeutic cancer vaccine and is a direct measure of its biological activity. In a subsequent phase IIb randomized trial (BRaVac), the majority of patients treated with Onilcamotide (RV001V) also developed an immunological response, as measured by IFN-γ ELISpot assay [2].

Immunogenicity CD4+ T-cell response Cancer Vaccine

Progression-Free Survival (PFS): Onilcamotide Fails to Show Superiority Over Placebo in a Randomized Phase IIb Trial

The primary endpoint of the phase IIb BRaVac trial (NCT04114825) was to demonstrate superiority of Onilcamotide over placebo in preventing disease progression in patients with biochemical recurrence. The trial failed to meet this endpoint, showing no significant difference in time to PSA doubling, clinical recurrence, or death [1]. Specifically, the median time to PSA doubling was 7.5 months in the Onilcamotide arm versus 9.3 months in the placebo arm [2]. This lack of clinical efficacy is a critical differentiator and a primary reason why procurement of this compound is for research, not therapeutic use.

Progression-Free Survival Biochemical Recurrence Prostate Cancer

Cross-Study Efficacy Comparison: Onilcamotide's Lack of Survival Benefit Contrasts with Sipuleucel-T and PROSTVAC

While Onilcamotide failed to demonstrate a clinical benefit on its primary endpoint (time to PSA doubling) [1], other cancer vaccines for prostate cancer have shown a survival benefit. In a phase III trial, sipuleucel-T improved median overall survival by 4.1 months (25.8 vs. 21.7 months; HR=0.78; p=0.032) compared to placebo in patients with metastatic castration-resistant prostate cancer [2]. In a phase II trial, PROSTVAC showed an 8.5-month improvement in median overall survival (25.1 vs. 16.6 months; HR=0.56; p=0.0061) compared to placebo [3]. It is important to note that these comparisons are cross-trial and in different patient populations (advanced vs. early recurrence), which limits direct inference.

Overall Survival Cancer Vaccine Comparative Efficacy

Safety and Tolerability Profile: Onilcamotide is Well-Tolerated with No Grade ≥3 Treatment-Related Adverse Events

Across multiple clinical studies, Onilcamotide has demonstrated a favorable safety and tolerability profile. In the phase I/II trial, no treatment-related adverse events of grade ≥3 were observed [1]. The phase IIb BRaVac trial confirmed this profile, with no unexpected toxicities observed and no significant difference in treatment-related adverse events between the Onilcamotide and placebo groups [2]. This is consistent with the safety profile of other peptide-based vaccines [3].

Safety Tolerability Adverse Events

Mechanism of Action: CD4+ T-Cell Driven Cytotoxicity Against RhoC-Expressing Cells

Onilcamotide's mechanism of action is unique among prostate cancer vaccines in that it is predominantly driven by CD4+ T cells, which require antigen presentation by MHC-II receptors [1]. Preclinical studies have shown that RV001-specific CD4+ T cells can mediate direct cytotoxicity against a RhoC-expressing cancer cell line in an HLA-class II-dependent manner [2]. This differs from many other vaccines that primarily aim to induce CD8+ cytotoxic T lymphocytes (CTLs) [3]. While the clinical relevance of this mechanism remains unproven due to the failed phase IIb trial, it is a key differentiator at the mechanistic level.

Mechanism of Action CD4+ T cells Cytotoxicity

Target Expression Profile: RhoC is Overexpressed in Metastatic Cancer, Providing a Broad Potential Indication Space

Onilcamotide targets the RhoC protein, a small GTPase that is overexpressed in metastatic cancer cells and cancer stem cells, and is associated with tumor invasion and metastasis [1]. Preclinical findings suggest that Onilcamotide may have a tissue-agnostic mode of action, as MHC-II receptors, required for its mechanism, were found on a wide variety of cancer cell types [2]. While the clinical program focused on prostate cancer, this target profile suggests potential applicability in other RhoC-expressing malignancies, a hypothesis that would require further research.

RhoC Metastasis Tumor Antigen

Onilcamotide Procurement: Optimal Research and Industrial Application Scenarios


Investigating CD4+ T-Cell Mediated Anti-Tumor Immunity and Immune Evasion

Onilcamotide serves as a unique research tool for studying CD4+ T-cell driven immune responses against a defined tumor antigen. Its ability to induce a strong, antigen-specific CD4+ T-cell response in the majority of patients, despite failing to confer a clinical benefit, makes it an ideal agent for dissecting the mechanisms of immune evasion in prostate cancer [1]. Researchers can utilize Onilcamotide to study the functional capacity of vaccine-induced T cells, including their cytolytic potential and expression of immune checkpoint molecules, without the confounding factor of a positive clinical outcome [2]. This provides a clean system for basic and translational immunology research.

Comparative Studies with Other Cancer Vaccine Platforms (e.g., Sipuleucel-T, PROSTVAC)

Given its distinct mechanism (CD4+ T-cell focus) and unique target (RhoC), Onilcamotide is a valuable comparator for head-to-head research studies against other prostate cancer vaccine platforms like sipuleucel-T (targeting PAP, autologous cell-based) and PROSTVAC (targeting PSA, viral-vector based) [1][2]. Such comparative studies can help elucidate why some vaccines succeed while others fail, by correlating immune response profiles, target antigen characteristics, and patient population factors with clinical outcomes. This is essential for advancing the rational design of future cancer immunotherapies.

Development of Novel Combination Immunotherapies

Onilcamotide's excellent safety and tolerability profile [1], combined with its potent immunogenicity, makes it a logical candidate for combination therapy research. While it failed as a monotherapy, it could be investigated in combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1 antibodies) or other agents that might reverse the immune suppression observed in the tumor microenvironment [2]. This scenario is supported by the observation that vaccine-induced T cells express PD-1, providing a clear rationale for combination with PD-1 blockade. Such studies are critical for exploring whether the strong immune response generated by Onilcamotide can be 'unleashed' for clinical benefit.

Biomarker Discovery and Patient Stratification

The clinical trial data for Onilcamotide, including both positive immune response data and negative clinical outcome data, provides a rich dataset for biomarker discovery [1]. Researchers can analyze patient samples from the BRaVac trial to identify biomarkers (e.g., serum cytokines, immune cell phenotypes, tumor MHC-II expression levels) that correlate with either a strong immune response or, conversely, with disease progression. This knowledge is invaluable for developing future patient stratification strategies, which are essential for the success of personalized cancer immunotherapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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